Product packaging for Estriol 3-Succinate(Cat. No.:CAS No. 47575-61-1)

Estriol 3-Succinate

Cat. No.: B588650
CAS No.: 47575-61-1
M. Wt: 388.46
InChI Key: RRGGODVYWMYRLA-TZVXGSHHSA-N
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Description

Estrogen Receptor Interactions and Binding Kinetics

Estriol (B74026) is an agonist of the estrogen receptors (ERs), ERα and ERβ, which are key mediators of estrogen signaling. wikipedia.orgwikipedia.org

Estriol exhibits a weaker binding affinity for both ERα and ERβ compared to the primary estrogen, estradiol (B170435). wikipedia.orgwikipedia.org However, studies suggest that estriol may have a preferential affinity for ERβ. wikipedia.orgwomensinternational.com One in vitro study reported the relative binding affinity (RBA) of estriol for human ERα and ERβ to be 11.3% and 17.6% of that of estradiol, respectively. wikipedia.orgncats.io Another study found the RBA of estriol for ERα and ERβ to be 14% and 21% of estradiol's, respectively. wikipedia.org This suggests a potential for differential gene regulation in tissues with varying ERα and ERβ expression levels.

Table 1: Relative Binding Affinities (RBA) of Estriol for Estrogen Receptors Compared to Estradiol

Receptor Subtype RBA (%) Study 1 wikipedia.orgncats.io RBA (%) Study 2 wikipedia.org
ERα 11.3 14

A key characteristic of estriol's interaction with estrogen receptors is its rapid dissociation rate compared to estradiol. hormonebalance.org While the association rate constant is similar to that of estradiol, estriol's faster dissociation from the activated receptor leads to a shorter duration of nuclear binding, approximately 6 hours compared to 24 hours for estradiol. hormonebalance.org This rapid dissociation is thought to contribute to estriol's weaker estrogenic effects in certain tissues. hormonebalance.org High concentrations of other steroids and antiestrogens can further increase the dissociation rate of estrogen receptor-ligand complexes. nih.gov

In addition to the classical nuclear estrogen receptors, estriol also interacts with the G protein-coupled estrogen receptor (GPER), also known as GPR30. wikipedia.orgwikipedia.org Unlike estradiol, which is an agonist of GPER, estriol acts as an antagonist at high concentrations. wikipedia.orgwikipedia.orgfrontiersin.org This antagonistic effect on GPER may contribute to some of estriol's unique biological activities, including the potential to inhibit estradiol-induced proliferation of certain cancer cells. wikipedia.org

The binding of estriol to the estrogen receptor can exhibit positive cooperativity, a phenomenon where the binding of one ligand molecule to the receptor increases the receptor's affinity for subsequent ligand molecules. osti.govnih.gov This cooperative binding is influenced by factors such as temperature and receptor concentration. osti.govnih.gov Studies have shown that the cooperativity of estriol binding decreases with increasing temperature. nih.gov Furthermore, estriol can inhibit the positive cooperative binding of estradiol to the estrogen receptor, which may be a factor in its partial agonist-antagonist activity. nih.gov

Genomic and Non-Genomic Signaling Pathways

Estrogens, including estriol, elicit their effects through two main signaling pathways: genomic and non-genomic. nih.govresearchgate.net

The genomic pathway, also known as the classical pathway, involves the regulation of gene expression. researchgate.netfrontiersin.org Upon binding to estriol, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. frontiersin.orgimrpress.com In the nucleus, the receptor-ligand complex binds to specific DNA sequences called estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. oup.comoncotarget.com This can lead to the up- or down-regulation of a wide array of genes involved in various cellular processes. aacrjournals.org

Studies in human osteoblasts have shown that estradiol, the parent compound of estriol, can stimulate the translocation of ERα to the nucleus and induce the expression of genes involved in mitochondrial function. oncotarget.com This genomic action is a fundamental mechanism by which estrogens regulate cellular function and is a key aspect of the therapeutic effects of compounds like estriol 3-succinate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28O6 B588650 Estriol 3-Succinate CAS No. 47575-61-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6/c1-22-9-8-15-14-5-3-13(28-20(26)7-6-19(24)25)10-12(14)2-4-16(15)17(22)11-18(23)21(22)27/h3,5,10,15-18,21,23,27H,2,4,6-9,11H2,1H3,(H,24,25)/t15-,16-,17+,18-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGGODVYWMYRLA-TZVXGSHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40710292
Record name 4-{[(16alpha,17beta)-16,17-Dihydroxyestra-1,3,5(10)-trien-3-yl]oxy}-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40710292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47575-61-1
Record name 4-{[(16alpha,17beta)-16,17-Dihydroxyestra-1,3,5(10)-trien-3-yl]oxy}-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40710292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Modifications for Research Applications

Synthetic Pathways to Estriol (B74026) Succinate (B1194679) Derivatives

The primary method for synthesizing estriol succinate involves the direct esterification of estriol with succinic acid. In this reaction, two of the hydroxyl groups on the estriol molecule, specifically those at the C16α and C17β positions, are esterified. wikipedia.orgmedkoo.com This process typically requires a catalyst and controlled reaction conditions, such as temperature and pH, to ensure the desired diester is formed. The resulting compound, estriol succinate, acts as a prodrug, which is later metabolized in the body to release the active estriol. wikipedia.orgmedkoo.com

Another synthetic route to estriol derivatives starts from the methyl ester of estrone (B1671321). chemicalbook.com The estrone methyl ester is reacted with isopropenyl acetate (B1210297) in the presence of an acid catalyst like p-toluenesulfonic acid to form an enolacetate. This intermediate is then oxidized, typically with a peroxy acid such as perbenzoic acid, to create an epoxide. Finally, reduction of the epoxide with a reducing agent like lithium aluminum hydride yields estriol. chemicalbook.com This estriol can then be further reacted with succinic anhydride (B1165640) to produce estriol succinate.

The esterification of estriol is a process marked by notable site specificity, which can be influenced by the enzymatic or chemical methods employed. Estriol possesses three hydroxyl groups at the C3, C16α, and C17β positions, but esterification primarily occurs on the D-ring at the 16α and 17β positions. oup.com

In biological systems, such as in tissue preparations from the rat lung, estriol can be converted into lipoidal derivatives through esterification with fatty acids at both the C-16α and C-17β positions, with slightly more of the 16α-ester being formed. oup.com Studies comparing different esterifying enzymes have revealed distinct specificities. For instance, in tissues like the placenta, acyl-coenzyme A:acyltransferase esterifies both the 16α- and 17β-hydroxyl groups of estriol at roughly equal rates. oup.comnih.govdeepdyve.com

In contrast, the enzyme lecithin:cholesterol acyltransferase (LCAT), found in blood, demonstrates a remarkable preference for the 17β-hydroxyl position, despite this site being sterically hindered by the C-18 methyl group, which makes the reaction energetically more challenging. oup.comnih.govdeepdyve.comresearchgate.net This regiospecific esterification at the 17β-hydroxyl group by LCAT is unique to estrogens and is thought to be linked to a specific stereochemical requirement for the antioxidant properties of the resulting estrogen esters. oup.comnih.govresearchgate.net

Site Specificity of Estriol Esterification
Enzyme/SystemPrimary Site(s) of EsterificationKey FindingsSource
Acyl-coenzyme A:acyltransferase (in tissue)C-16α and C-17βBoth D-ring hydroxyls are esterified about equally. oup.comnih.govdeepdyve.com
Lecithin:cholesterol acyltransferase (LCAT) (in blood)Mainly C-17βShows strong preference for the sterically hindered 17β-hydroxyl group. oup.comnih.govdeepdyve.comresearchgate.net
Rat Lung Tissue IncubationsC-16α and C-17βForms both 16α- and 17β-fatty acid esters, with slightly more 16α-ester. oup.com

To enhance the sensitivity and specificity of analytical methods for detecting estriol and its derivatives, a process called derivatization is often employed. This is particularly important for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), as derivatization can improve the stability and ionization efficiency of the analytes. mst.dk

Several derivatizing agents are used in research to analyze estrogens. For GC-MS analysis, silylating agents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are common. austinpublishinggroup.com For LC-MS, which is often used for more complex biological samples, various agents can be used to introduce an ionizable moiety onto the estrogen molecule, significantly enhancing detection limits. nih.gov

Common derivatization agents and their applications include:

Dansyl chloride : A widely used reagent that reacts selectively with the phenolic hydroxyl group of estrogens, though it has some limitations in mass spectrometry detection. nih.gov

4-(Dimethylamino)benzoyl chloride (DMABC) : A versatile agent for ESI-MS that reacts selectively and quantitatively at moderate temperatures.

2-fluoro-1-methyl-pyridinium-p-toluene-sulfonate (FluMP) : This reagent reacts with hydroxyl groups to introduce a quaternary ammonium (B1175870) salt, which greatly improves the response in mass spectrometry. mdpi.com

1-(5-fluoro-2, 4-dinitrophenyl)-4-methylpiperazine (PPZ) : Used for derivatization followed by quaternization, this approach allows for the quantification of estrogens at very low endogenous levels in human plasma. nih.gov

Derivatization Agents for Estriol Analysis
AgentAnalytical MethodPurpose of DerivatizationSource
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)GC-MSForms tri-TMS derivatives to improve volatility and thermal stability. austinpublishinggroup.com
Dansyl chlorideLC-MSIncreases ionization efficiency for detection. nih.gov
4-(Dimethylamino)benzoyl chloride (DMABC)LC-MS (ESI)Enhances detection limits for ESI sources.
2-fluoro-1-methyl-pyridinium-p-toluene-sulfonate (FluMP)PSI-MSIntroduces a quaternary ammonium salt to greatly improve MS response. mdpi.com
1-(5-fluoro-2, 4-dinitrophenyl)-4-methylpiperazine (PPZ)LC-MS/MSAllows for quantification of very low concentrations of estrogens in plasma. nih.gov

Esterification Reactions and Site Specificity

Structural Features and Ester Linkages in Biological Research Models

The structural characteristics of estriol succinate, particularly its ester linkages, are fundamental to its role in biological research. As a prodrug, estriol succinate is designed for metabolic conversion to estriol. wikipedia.org The succinate esters at the C16α and C17β positions are key to this function. wikipedia.org When administered orally, estriol succinate is absorbed largely intact, as it is minimally hydrolyzed in the intestinal mucosa. wikipedia.org The primary cleavage of the ester bonds occurs mainly in the liver, leading to the release of active estriol.

In research models, the specific esterification pattern of estriol has been a subject of significant investigation. The formation of fatty acid esters at the C-17β and C-16α positions has been identified in various tissues. oup.com The analysis of these esters, often referred to as lipoidal estriol (LE3), is accomplished using techniques like reversed-phase high-performance liquid chromatography (HPLC) and mass spectrometry (MS). oup.com The fragmentation patterns in mass spectrometry are distinct for C-16 and C-17 esters, allowing for their specific characterization. oup.com

The preferential esterification at the 17β-hydroxyl by the enzyme LCAT is a notable structural feature. oup.comnih.gov This specific esterification is believed to be crucial for the powerful antioxidant effects reported for estrogen esters, which can protect lipoproteins like LDL from oxidation. oup.comnih.govresearchgate.net This suggests that the ester linkage itself, and its specific placement on the steroid D-ring, is a critical structural determinant for certain biological activities being explored in research models. oup.comresearchgate.net

Molecular and Cellular Mechanisms of Action

Genomic and Non-Genomic Signaling Pathways

Rapid Non-Genomic Signaling Cascades (e.g., Endothelial Nitric Oxide Synthase (eNOS), Protein Kinase A (PKA), Mitogen-Activated Protein Kinases (MAPK))

Estrogens can trigger rapid signaling events by interacting with estrogen receptors located at the cell membrane or within the cytoplasm. nih.govcarcinogenesis.com These non-genomic actions are characterized by their quick onset, occurring within seconds to minutes, and involve the activation of various protein kinase cascades. fiu.educarcinogenesis.com These effects are initiated through estrogen binding to membrane-associated estrogen receptors (ERα and ERβ), often localized in specialized membrane regions called caveolae, or to the G-protein coupled estrogen receptor (GPER). nih.govfrontiersin.org

Activation of these membrane receptors leads to the stimulation of downstream signaling pathways, including:

Endothelial Nitric Oxide Synthase (eNOS): Estrogen binding to membrane ERs can activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. nih.govmdpi.com Akt, a serine/threonine kinase, then phosphorylates eNOS at its serine 1177 residue, leading to its activation and the rapid production of nitric oxide (NO). nih.govmdpi.com This process is crucial for NO-dependent vasodilation and is considered a key non-genomic effect of estrogens. mdpi.com The molecular chaperone Hsp90 also plays a role by enhancing the interaction between PI3K/Akt and eNOS. nih.gov

Protein Kinase A (PKA): The G-protein coupled estrogen receptor (GPER) is linked to the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This rise in cAMP, in turn, activates Protein Kinase A (PKA). nih.govfrontiersin.org In some contexts, PKA activation can lead to the phosphorylation of other signaling proteins, influencing cellular processes. frontiersin.org

Mitogen-Activated Protein Kinases (MAPK): Estrogen binding to membrane-associated ERs can also trigger the MAPK/extracellular signal-regulated kinase (ERK) pathway. nih.govnih.gov This activation can occur through an interaction between the ER and proteins like c-Src, which then initiates the MAPK cascade. nih.gov The MAPK pathway is a central signaling route that regulates cell proliferation, differentiation, and survival. nih.govfrontiersin.org

Interactive Table: Key Non-Genomic Signaling Pathways of Estrogens

Signaling MoleculeActivating Receptor(s)Key Downstream EventsPrimary Outcome
eNOS ERα, ERβ (in caveolae)PI3K/Akt activation, Phosphorylation of eNOS at Ser1177Increased Nitric Oxide (NO) production
PKA GPERGα subunit activation, Increased cAMP levelsActivation of PKA-dependent signaling
MAPK (ERK) ERα, ERβ, GPERc-Src activation, EGFR transactivationRegulation of cell proliferation and differentiation

Modulation of Intracellular Protein Synthesis and Enzymatic Activity

The effects of estriol (B74026), the active metabolite of Estriol 3-Succinate, extend to the direct modulation of protein synthesis and the activity of various intracellular enzymes. These actions can be a result of both genomic and non-genomic pathways.

Modulation of Protein Synthesis: The primary mechanism by which estrogens regulate protein synthesis is through the genomic pathway. After binding to estriol, the estrogen receptor acts as a transcription factor that controls the expression of target genes. drugbank.compatsnap.com This process leads to the formation of messenger RNA (mRNA), which is then translated into specific proteins that carry out the hormone's effects on the target cell. drugbank.com For instance, estrogens are known to increase the hepatic synthesis of proteins like sex hormone-binding globulin (SHBG) and thyroid-binding globulin (TBG). drugbank.comdrugbank.com Furthermore, non-genomic pathways, such as the MAPK and PI3K/Akt cascades, can also influence gene transcription and protein synthesis, creating a link between rapid signaling and longer-term cellular changes. nih.gov

Modulation of Enzymatic Activity: Estrogens can rapidly alter the activity of key enzymes, often through post-translational modifications like phosphorylation, independent of new protein synthesis. carcinogenesis.comfrontiersin.org

Aromatase: The activity of aromatase, the enzyme responsible for synthesizing 17β-estradiol, can be rapidly modulated by calcium-dependent phosphorylation, leading to quick changes in local estrogen concentrations. frontiersin.org

Mitochondrial Enzymes: Estrogens have been shown to influence the activity of enzymes within the mitochondria, which are critical for cellular energy production. fiu.educarcinogenesis.com For example, estrogen can increase the activity of succinate (B1194679) dehydrogenase (Complex II of the electron transport chain). carcinogenesis.commdpi.com It can also affect the activity of other complexes in the respiratory chain, such as Complex IV, and downregulate uncoupling protein 3 (UCP3), which may lead to more efficient ATP production by reducing proton leakage. fiu.edunih.govmdpi.com

Sirtuin 5 (SIRT5): This enzyme is involved in regulating metabolic pathways through the removal of succinyl groups from proteins (desuccinylation). acs.org SIRT5-mediated desuccinylation can inhibit the activity of succinate dehydrogenase (SDH). acs.org

Interactive Table: Estrogen-Modulated Enzymes and Proteins

Protein/EnzymeFunctionEffect of Estrogen Signaling
Aromatase Estrogen synthesisActivity can be rapidly altered by phosphorylation
Succinate Dehydrogenase (Complex II) Cellular respirationActivity may be increased
Uncoupling Protein 3 (UCP3) Mitochondrial energy dissipationExpression is suppressed, potentially increasing ATP synthesis efficiency
Sex Hormone-Binding Globulin (SHBG) Binds sex hormones in plasmaHepatic synthesis is increased
Thyroid-Binding Globulin (TBG) Binds thyroid hormones in plasmaHepatic synthesis is increased

Metabolic Transformations and Biotransformation in Research Models

Prodrug Hydrolysis and Liberation of Estriol (B74026)

Estriol 3-Succinate functions as a prodrug of estriol, meaning it is an inactive precursor that is converted into the active form, estriol, within the body through metabolic processes. The key transformation is the hydrolysis of the succinate (B1194679) ester bonds. In estriol succinate, the hydroxyl groups at the C16α and C17β positions of estriol are esterified with succinic acid. hormonebalance.orgwikipedia.org This structural modification significantly influences its pharmacokinetic profile.

Unlike some other estrogen esters, estriol succinate undergoes minimal hydrolysis in the intestinal mucosa following oral administration. hormonebalance.orgwikipedia.org This resistance to cleavage in the gut results in a slower rate of absorption compared to unconjugated estriol. wikipedia.org The primary site for the hydrolysis of estriol succinate into estriol and succinic acid is the liver. hormonebalance.orgwikipedia.org This hepatic cleavage is rapid once the compound reaches the circulation. hormonebalance.org The delayed absorption combined with hepatic hydrolysis contributes to a longer duration of action for estriol succinate compared to orally administered estriol itself. wikipedia.org

Following a single oral dose of 8 mg of estriol succinate, peak circulating levels of the liberated estriol reach approximately 40 pg/mL within 12 hours. wikipedia.org This demonstrates the time course of both absorption and subsequent hydrolysis to the active compound.

Pharmacokinetic ParameterDescriptionReference
Prodrug ClassificationActs as a prodrug, being metabolized to the active hormone, estriol.
Site of HydrolysisPrimarily hydrolyzed in the liver; minimally cleaved in the intestinal mucosa. hormonebalance.orgwikipedia.org
Absorption ProfileAbsorbed more slowly than unconjugated estriol due to its structure. wikipedia.org
Resulting Active CompoundLiberates estriol and succinic acid upon hydrolysis. uomustansiriyah.edu.iq
Duration of ActionConsidered a longer-acting form of estriol when administered orally. wikipedia.org

Conjugation Pathways: Glucuronidation and Sulfation

Once estriol is liberated from the succinate ester, it enters the same metabolic pathways as endogenously produced estriol. The primary routes for the metabolic inactivation and solubilization of estrogens for excretion are conjugation reactions, specifically glucuronidation and sulfation. nih.govdrugbank.com These phase II metabolic processes occur mainly in the liver and, to some extent, in the intestines. drugbank.com

The purpose of conjugation is to increase the water solubility of the steroid hormones, which facilitates their elimination from the body, primarily via urine. drugbank.com The key enzymes involved are UDP-glucuronosyltransferases (UGTs) for glucuronidation and sulfotransferases (SULTs) for sulfation. jbr-pub.org.cn

The major metabolites of estriol that have been identified are its glucuronide and sulfate (B86663) conjugates. nih.govwikipedia.org These include:

Estriol 16α-glucuronide nih.govdrugbank.com

Estriol 3-glucuronide nih.govdrugbank.com

Estriol 3-sulfate nih.govwikipedia.org

Estriol 3-sulfate 16α-glucuronide (a diconjugate) nih.govdrugbank.com

Estrogen sulfotransferase SULT1E1 is a high-affinity enzyme that plays a crucial role in the sulfation of estrogens at the 3-hydroxyl position. jbr-pub.org.cnmdpi.com The formation of these conjugates renders the estriol biologically inactive and prepares it for excretion. mdpi.com

Conjugate MetaboliteType of ConjugationPrimary SiteReference
Estriol 16α-glucuronideGlucuronidationLiver nih.govdrugbank.com
Estriol 3-glucuronideGlucuronidationLiver nih.govdrugbank.com
Estriol 3-sulfateSulfationLiver nih.govwikipedia.org
Estriol 3-sulfate 16α-glucuronideSulfation & GlucuronidationLiver nih.govdrugbank.com

Dynamics of Enterohepatic Recirculation in Experimental Systems

Enterohepatic recirculation is a physiological process where compounds, particularly those excreted in the bile, are reabsorbed in the intestine and returned to the liver via the portal circulation. This process can significantly prolong the half-life and bioavailability of a substance. Estrogens, including estriol, are known to undergo enterohepatic recirculation. hormonebalance.orgmedscape.com

After conjugation in the liver, estrogen conjugates are secreted into the bile and then travel to the intestinal tract. drugbank.com In the gut, bacterial enzymes can hydrolyze the glucuronide and sulfate conjugates, releasing the free estrogen once again. This unconjugated estrogen can then be reabsorbed into the bloodstream. drugbank.com While some level of enterohepatic recirculation of estriol has been observed, research suggests it may be somewhat less extensive than that of other estrogens like estradiol (B170435). hormonebalance.orghormonebalance.org

Experimental studies have highlighted factors that can influence this process. For instance, the administration of activated charcoal has been shown to bind estriol in the colon, preventing its reabsorption and thereby interrupting the recirculation process, which leads to a faster decline in plasma estriol levels. hormonebalance.org The development of specific animal models, such as those involving cannulation of the bile duct between donor and recipient rats, has been crucial for quantifying the extent of enterohepatic circulation for various compounds. acs.org

Tissue-Specific Metabolic Profiles and Enzymatic Conversions

The metabolism of estrogens is not confined to the liver; various extrahepatic tissues possess the enzymatic machinery to perform metabolic transformations. hormonebalance.org These tissue-specific metabolic activities can influence the local concentration and effects of hormones. Tissues known to be involved in estrogen metabolism include the uterus, breast, kidney, and brain. hormonebalance.org

In research models, the conversion of estradiol to estriol, a reaction catalyzed by 16α-hydroxylase, has been studied in human breast tissues. nih.gov One study found that this enzymatic activity was detectable in a significant percentage of malignant breast tumors, but not in normal or benign breast tissue, suggesting it could be a metabolic marker. nih.gov

The succinate component of this compound also has a role in cellular metabolism. Succinate is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental energy-producing pathway in mitochondria. frontiersin.org The enzyme succinate dehydrogenase (SDH), also known as mitochondrial complex II, is responsible for converting succinate to fumarate (B1241708). frontiersin.orgmdpi.com Studies have shown that estrogen signaling can influence the expression of genes involved in the TCA cycle. For example, in the hearts of ovariectomized mice, treatment with an estrogen receptor alpha agonist led to an upregulation of genes involved in glycolysis and the TCA cycle, including succinate-dehydrogenase subunit B. ahajournals.org In another study using mammary epithelial cell organoids, estradiol treatment led to a significant decrease in the levels of several TCA cycle intermediates, including succinate. frontiersin.org These findings suggest a complex interplay between estrogen signaling and core metabolic pathways in specific tissues.

TissueEnzyme/Pathway MentionedObserved Metabolic Activity in Research ModelsReference
LiverEsterases, UGTs, SULTsPrimary site of this compound hydrolysis and subsequent conjugation (glucuronidation and sulfation) of liberated estriol. hormonebalance.orgwikipedia.orgdrugbank.com
Breast16α-hydroxylaseConversion of estradiol to estriol observed in malignant tumor tissues. nih.gov
Heart (Mouse)Succinate Dehydrogenase (SDH)Estrogen receptor alpha activation upregulated mRNA levels of SDH subunit B, impacting cardiac glucose metabolism. ahajournals.org
Mammary Epithelial CellsTricarboxylic Acid (TCA) CycleEstradiol treatment decreased levels of TCA cycle intermediates, including succinate, in 3D organoid cultures. frontiersin.org

Preclinical and in Vitro Investigation of Biological Roles

Impact on Cellular Proliferation and Differentiation in Model Systems

The influence of estriol (B74026) on cell growth and development has been a subject of extensive research, revealing cell-type-specific effects that are critical to understanding its physiological and potential therapeutic roles.

Estriol has been demonstrated to act as a mitogen, stimulating cell proliferation in a concentration-dependent manner in certain cancer cell lines. In estrogen receptor-alpha (ERα)-positive breast cancer cell lines, such as MCF-7 and T-47D, estriol has been shown to exert a proliferative effect. nih.gov Studies indicate that estriol's mitogenic activity in these cells is observable at concentrations of 10⁻⁹ M and higher. nih.gov This proliferative response is linked to the activation of an estrogen response element (ERE) at concentrations as low as 10⁻¹⁰ M, which in turn triggers the expression of genes associated with proliferation, including cyclin A2, cyclin B1, Ki-67, c-myc, and b-myb. nih.gov

Further research has identified the PC-cell-derived growth factor (PCDGF), also known as the granulin (B1179632) precursor, as a mediator of the mitogenic effect of 17-β estradiol (B170435) in MCF-7 cells. nih.gov PCDGF expression is stimulated by estradiol, and blocking its action with antibodies inhibits the proliferative effect of the estrogen. nih.gov

Table 1: Mitogenic Activity of Estriol in Breast Cancer Cell Lines
Cell LineEffective Concentration for Mitogenic EffectKey Genes UpregulatedMediating Factors
MCF-7≥ 10⁻⁹ M nih.govCyclin A2, Cyclin B1, Ki-67, c-myc, b-myb nih.govPCDGF/Granulin precursor nih.gov
T-47D≥ 10⁻⁹ M nih.govCyclin A2, Cyclin B1, Ki-67, c-myc, b-myb nih.govNot specified

The impact of estriol extends to non-cancerous cell lineages, playing a role in the regulation of bone and vascular cells. In the context of bone metabolism, estriol has been shown to stimulate the proliferation of human osteoblastic MG-63 cells in a dose-dependent manner. tandfonline.comnih.gov This proliferative response is mediated by the estrogen receptor. tandfonline.comnih.gov However, estriol does not appear to influence the differentiation of these cells, as indicated by a lack of effect on alkaline phosphatase (ALP) activity and osteocalcin (B1147995) production. tandfonline.comnih.gov

In vascular endothelial cells, estrogens are known to have a protective effect by promoting the synthesis of nitric oxide (NO), a key molecule in vasodilation. Estradiol, a related estrogen, has been shown to increase the activity and expression of endothelial nitric oxide synthase (eNOS). ahajournals.orgelsevier.es This effect is evident at physiological concentrations (10⁻¹⁰ to 10⁻⁶ mol/L) and is mediated by estrogen receptors. ahajournals.org The increase in NOS activity is associated with an upregulation of eNOS protein and mRNA levels. ahajournals.org

Table 2: Effects of Estriol on Osteoblast-like and Vascular Endothelial Cells
Cell LineageCell LineEffectConcentration/DoseMechanism
Osteoblast-like cellsMG-63Stimulates proliferation tandfonline.comnih.govDose-dependent tandfonline.comnih.govEstrogen receptor-mediated tandfonline.comnih.gov
Osteoblast-like cellsMG-63No effect on differentiation (ALP activity, osteocalcin production) tandfonline.comnih.govNot applicableNot applicable
Vascular endothelial cellsOvine fetal pulmonary artery endothelial cellsIncreases eNOS activity and expression (Estradiol) ahajournals.org10⁻¹⁰ to 10⁻⁶ mol/L ahajournals.orgEstrogen receptor-mediated ahajournals.org

Modulation of Mitogenic Activity in Specific Cell Lines

Role in Intercellular Communication and Signaling Networks

Estriol 3-succinate, through its active form estriol, participates in complex intercellular communication by activating various signaling pathways. Estrogens are known to trigger rapid, non-genomic effects by interacting with receptors at the cell membrane, leading to the activation of intracellular signaling cascades such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. researchgate.netcreative-diagnostics.comoup.com These pathways are central to regulating cell proliferation, survival, and differentiation.

Interaction with Core Metabolic Pathways Beyond Steroidogenesis

The influence of this compound extends to fundamental metabolic processes, including the tricarboxylic acid (TCA) cycle and heme synthesis, highlighting a deeper integration of steroid hormone action with cellular energy and biosynthetic pathways.

Estrogens have been shown to regulate key enzymes within the TCA cycle. For instance, estradiol can increase the expression of enzymes such as isocitrate dehydrogenase and succinate (B1194679) dehydrogenase in certain neuronal populations. nih.gov In the context of liver cancer cells, estrogen has been observed to suppress glycolysis and the related TCA cycle. mdpi.com The succinate moiety of this compound itself is a key intermediate in the TCA cycle, a central hub of cellular metabolism that generates energy in the form of ATP. aacrjournals.org The cycle involves a series of enzymatic reactions, with succinate being oxidized to fumarate (B1241708) by succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain. nih.gov The regulation of SDH activity is critical for metabolic balance. nih.govnih.gov While direct studies on this compound's impact on the TCA cycle are limited, the known effects of estrogens on TCA cycle enzymes suggest a potential for interaction. nih.govahajournals.org

A significant finding in recent research is the synergistic relationship between estrogen and succinate in the regulation of heme synthesis, particularly in uterine endometrial cancer cells. researchgate.netnih.gov Heme is a crucial component of hemoglobin, myoglobin, and cytochromes. The synthesis of heme is a highly regulated process, with aminolevulinate synthase 1 (ALAS1) being the rate-limiting enzyme. researchgate.net

Studies have demonstrated that estrogen and succinate can work together to significantly increase the expression of both ALAS1 and Solute Carrier Family 25 Member 38 (SLC25A38), a mitochondrial glycine (B1666218) transporter essential for heme synthesis. researchgate.netnih.govresearchgate.net This upregulation occurs via the ERβ/NCOA1 axis and leads to an accumulation of heme, which in turn can enhance the proliferative and invasive potential of these cancer cells. researchgate.netnih.gov

Table 3: Synergistic Regulation of Heme Synthesis Enzymes by Estrogen and Succinate
Enzyme/TransporterEffect of Estrogen and SuccinateCellular ContextSignaling Pathway
ALAS1Increased expression researchgate.netnih.govresearchgate.netUterine endometrial cancer cells researchgate.netnih.govERβ/NCOA1 axis researchgate.netnih.gov
SLC25A38Increased expression researchgate.netnih.govresearchgate.netUterine endometrial cancer cells researchgate.netnih.govERβ/NCOA1 axis researchgate.netnih.gov

Influence on Oxidative Phosphorylation and Adenosine (B11128) Triphosphate (ATP) Production

This compound, a synthetic derivative of the natural estrogen estriol, has been a subject of research regarding its influence on cellular energy metabolism, specifically oxidative phosphorylation and the subsequent production of Adenosine Triphosphate (ATP). While direct studies on this compound are limited, the broader class of estrogens, including its parent compound estriol, has been shown to exert significant effects on mitochondrial function. Mitochondria, the powerhouses of the cell, are central to ATP generation through the process of oxidative phosphorylation. wikipedia.orgoup.com This process involves the transfer of electrons through a series of protein complexes in the inner mitochondrial membrane, known as the electron transport chain (ETC), ultimately leading to the synthesis of ATP. wikipedia.org

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, is a direct substrate for Complex II (succinate dehydrogenase) of the ETC. wikipedia.orgfrontiersin.org The oxidation of succinate to fumarate by Complex II is a crucial step in cellular respiration and ATP production. frontiersin.orgfrontiersin.org Research indicates that estrogens can modulate the activity of various components of the ETC. carcinogenesis.com For instance, estrogens have been observed to affect the activity of succinate dehydrogenase, which could in turn influence the rate of oxidative phosphorylation and ATP synthesis. carcinogenesis.comnih.gov

Studies on related estrogens, such as 17β-estradiol, have demonstrated a protective effect on mitochondrial function under cellular stress. For example, in the face of inhibitors that disrupt oxidative phosphorylation, pretreatment with 17β-estradiol has been shown to preserve mitochondrial function and attenuate the decline in ATP levels. nih.govnih.gov This suggests a potential role for estrogens in maintaining cellular energy homeostasis, particularly under conditions of metabolic challenge. The accelerated movement of electrons through the ETC, potentially influenced by estrogens, is expected to be coupled with increased ATP production. oup.com In line with this, some studies have reported an increase in ATP synthase (Complex V) expression following estrogen treatment, further supporting the role of these hormones in enhancing mitochondrial ATP synthesis. oup.com

It is important to note that while these findings on estrogens and succinate provide a framework for understanding the potential effects of this compound, further research is needed to specifically elucidate the direct actions of this compound on oxidative phosphorylation and ATP production.

Immunomodulatory Mechanisms in Experimental Models

This compound is investigated for its potential to modulate the immune system, an area of growing interest given the known immunomodulatory properties of its parent compound, estriol. nih.govresearchgate.net Research in experimental models suggests that estrogens can influence various aspects of the immune response, including the production of signaling molecules called cytokines and the activity of key regulatory pathways. nih.gov

Effects on Cytokine Expression (e.g., Interleukin-1 Beta (IL-1β), Tumor Necrosis Factor-Alpha (TNF-α))

The inflammatory response is tightly regulated by a balance of pro-inflammatory and anti-inflammatory cytokines. Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) are potent pro-inflammatory cytokines that play a central role in initiating and amplifying inflammation. nih.gov Emerging evidence suggests that estriol and its derivatives may exert immunomodulatory effects by altering the expression of these key cytokines. nih.govresearchgate.net

Table 1: Effects of Related Compounds on Cytokine Expression in Experimental Models

Compound/Factor Model/Cell Type Effect on IL-1β Effect on TNF-α
Estrogen Microglia (LPS-stimulated) Attenuated release nih.gov Attenuated release nih.gov
Succinate + LPS Macrophages Enhanced production researchgate.netresearchgate.net No synergistic effect researchgate.netresearchgate.net
Estrogen Spinal Cord Lowered levels nih.gov Lowered levels nih.gov

Modulation of Hypoxia-Inducible Factor-1 Alpha (HIF-1α) Stabilization Pathways

Hypoxia-inducible factor-1 alpha (HIF-1α) is a crucial transcription factor that enables cells to adapt to low oxygen (hypoxic) conditions. longdom.orgfrontiersin.org Beyond its role in hypoxia, HIF-1α is also implicated in inflammation. The stability and activity of HIF-1α are tightly regulated. Under normal oxygen conditions, HIF-1α is rapidly degraded. However, under hypoxic or inflammatory conditions, its degradation is inhibited, leading to its stabilization and activation of target genes. longdom.orghaematologica.org

A key mechanism in this regulation involves succinate. An accumulation of succinate in the cell can inhibit the enzymes responsible for HIF-1α degradation, leading to its stabilization even in the presence of oxygen, a phenomenon known as pseudohypoxia. longdom.orgnih.gov This stabilization of HIF-1α can, in turn, drive the expression of inflammatory genes, including IL-1β. haematologica.orgmdpi.com In macrophages stimulated with LPS, the accumulation of succinate is linked to the stabilization of HIF-1α and subsequent IL-1β production. haematologica.org This suggests that the succinate component of this compound could potentially influence inflammatory responses through the modulation of HIF-1α stabilization pathways.

Role of Succinate Receptor 1 (SUCNR1) Signaling in Inflammatory Responses

Succinate can also exert its effects by acting as a signaling molecule outside the cell, binding to a specific receptor called Succinate Receptor 1 (SUCNR1), also known as GPR91. frontiersin.orgnih.gov This receptor is found on the surface of various cell types, including immune cells, and its activation can trigger intracellular signaling cascades that modulate inflammatory responses. frontiersin.orgproteinatlas.org

The activation of SUCNR1 by extracellular succinate is considered an inflammatory signal. nih.gov In macrophages, SUCNR1 signaling can have dual roles, either promoting or suppressing inflammation depending on the cellular context. proteinatlas.org For instance, in activated pro-inflammatory (M1) macrophages, SUCNR1 signaling can enhance the inflammatory response. proteinatlas.org In dendritic cells, another type of immune cell, succinate-SUCNR1 signaling promotes their maturation and enhances their ability to activate T cells, thereby boosting the immune response. frontiersin.org The binding of succinate to SUCNR1 can trigger the release of pro-inflammatory cytokines like IL-1β. frontiersin.org Therefore, the succinate moiety of this compound could potentially engage SUCNR1 signaling pathways, thereby influencing inflammatory processes in a receptor-mediated fashion.

Studies on Vascular Endothelial Function in Research Models

The vascular endothelium, the inner lining of blood vessels, plays a critical role in maintaining cardiovascular health. Endothelial dysfunction is an early event in the development of atherosclerosis. Estrogens are known to have protective effects on the cardiovascular system, and a significant part of this protection is attributed to their beneficial effects on endothelial function. ahajournals.orgoup.com

Modulation of Nitric Oxide Synthase (eNOS) Activity

A key mediator of endothelial function is nitric oxide (NO), a potent vasodilator with anti-atherosclerotic properties. oup.comoup.com NO is produced by the enzyme endothelial nitric oxide synthase (eNOS). ahajournals.org Estrogens have been consistently shown to enhance the activity of eNOS, leading to increased NO production. oup.comoup.comnih.gov This enhancement occurs through multiple mechanisms.

Estrogens can increase the expression of the eNOS gene, leading to higher levels of the eNOS protein. nih.govnih.gov This is a genomic effect mediated by estrogen receptors. nih.gov Additionally, estrogens can rapidly activate eNOS through non-genomic signaling pathways. nih.govnih.gov This involves the phosphorylation of the eNOS enzyme, which increases its activity. nih.gov Studies have shown that estriol treatment can lead to an improvement in endothelial function, which is supported by an increase in plasma levels of nitrite/nitrate, the stable breakdown products of NO. oup.com This suggests that, like other estrogens, the estriol component of this compound likely contributes to improved vascular health by modulating eNOS activity and enhancing NO bioavailability.

Investigation of Antiatherosclerotic Mechanisms in Preclinical Settings

Preclinical and in vitro research has been pivotal in elucidating the potential antiatherosclerotic mechanisms of Estriol, the active metabolite of this compound. These studies, primarily conducted in animal models and cell cultures, suggest that the compound's protective effects against atherosclerosis are multifaceted, involving the modulation of endothelial function, inflammatory responses within the vascular wall, and other cellular processes.

One of the key mechanisms identified is the enhancement of nitric oxide (NO) mediated systems. nih.gov In a preclinical model using rabbits fed a high-cholesterol diet, treatment with Estriol was found to significantly retard the progression of atherosclerosis. nih.gov This effect was comparable to that of 17β-estradiol. nih.gov The study revealed that Estriol treatment restored the diminished acetylcholine-induced NO-mediated relaxation in the thoracic aorta. nih.gov Furthermore, it increased the basal NO release and the levels of cyclic GMP (cGMP) in the aorta. nih.gov This was accompanied by a significant reduction in the atherosclerotic area in the treated group compared to the control group that only received a high-cholesterol diet. nih.gov

The investigation into the molecular underpinnings of these effects showed that Estriol treatment led to a pronounced increase in the mRNA expression of endothelial nitric oxide synthase (eNOS) in the aortas of hyperlipidemic rabbits. nih.gov Concurrently, a decrease in the levels of peroxynitrite, a marker of oxidative stress, was observed in the vascular tissue of the Estriol-treated group. nih.gov These findings suggest that Estriol helps to preserve endothelial function and reduce oxidative damage within the artery wall, key factors in preventing the initiation and progression of atherosclerotic plaques. nih.gov

The following table summarizes the key findings from a preclinical study on the effects of Estriol on markers of atherosclerosis in a rabbit model.

Table 1: Effect of Estriol (E3) on Atherosclerosis Development in a Rabbit Model

Parameter High-Cholesterol Diet (Control) High-Cholesterol Diet + E3
Atherosclerotic Area (%) 41.2 ± 5.1 10.1 ± 2.7
Aortic Basal NO Release Diminished Restored
Aortic cGMP Levels Diminished Restored
Aortic eNOS mRNA Increased Markedly Increased
Peroxynitrite Level High Low

Data sourced from a study on the effects of Estriol in a rabbit model of atherosclerosis. nih.gov

Further in vitro studies have explored the direct effects of Estriol on vascular cells. Research on human vascular smooth muscle cells (VSMCs) has shown that Estriol can suppress the expression of mRNAs for various cytokines implicated in atherosclerosis, including platelet-derived growth factor (PDGF)-A chain, interleukin-1 (IL-1), and interleukin-6 (IL-6). hormonebalance.orgnih.gov These cytokines are known to promote the migration and proliferation of VSMCs, critical events in the formation of the fibrous cap of atherosclerotic plaques. hormonebalance.org The suppressive effect of Estriol on these pro-inflammatory and pro-proliferative factors suggests a direct anti-atherogenic action on the cellular components of the vessel wall. hormonebalance.orgnih.gov

The table below details the observed effects of Estriol on the expression of cytokine mRNA in human vascular smooth muscle cells.

Table 2: In Vitro Effect of Estriol (E3) on Cytokine mRNA Expression in Human Vascular Smooth Muscle Cells

Cytokine mRNA Effect of E3 Treatment Implication in Atherosclerosis
PDGF-A chain Suppressed Promotes VSMC migration and proliferation
Interleukin-1 (IL-1) Suppressed Induces VSMC migration
Interleukin-6 (IL-6) Suppressed Induces VSMC migration
TGF-β Not significantly affected Bifunctional regulator

Findings are based on in vitro studies on human vascular smooth muscle cells. hormonebalance.orgnih.gov

While some studies suggest that the antiatherosclerotic effects of estrogens are linked to favorable changes in plasma lipid profiles, research on Estriol has indicated that its protective mechanisms may be independent of lipid modulation. nih.govoup.com In the rabbit model, Estriol treatment did not alter plasma lipid levels, yet it significantly reduced atherosclerotic lesion formation. nih.gov This points towards a direct vascular wall effect as the primary mode of its antiatherosclerotic action. oup.com Proposed mechanisms for the antiatherosclerotic effects of estrogens, in general, include antioxidant activity, inhibition of smooth muscle cell proliferation and migration, and enhancement of endothelial function, all of which are supported by the preclinical findings for Estriol. oup.comoup.com

Advanced Analytical Methodologies for Estriol 3 Succinate Research

Chromatographic Techniques for Quantification in Biological Matrices

Chromatographic methods are the cornerstone of quantitative analysis for estriol (B74026) 3-succinate and its parent compound, estriol, in complex biological samples such as urine, serum, and saliva. These techniques offer high specificity and sensitivity, allowing for the precise measurement of even trace amounts of the compound.

Gas-Liquid Chromatography (GLC), a subset of gas chromatography (GC), has been historically employed for the analysis of steroids. libretexts.orgsavemyexams.com For the analysis of estriol and its conjugates like estriol 3-succinate, GLC typically requires a derivatization step to convert the polar, non-volatile steroid into a more volatile and thermally stable compound suitable for GC analysis. austinpublishinggroup.com A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces labile hydrogens with a trimethylsilyl (B98337) (TMS) group. austinpublishinggroup.com

A simplified GLC method for urinary estriol involves enzymatic hydrolysis of steroid conjugates, extraction with an organic solvent, and subsequent formation of TMS ether derivatives. Temperature-programmed gas-liquid chromatography can then be performed, often using a column like 2% neopentyl glycol succinate (B1194679), with detection by a hydrogen flame ionization detector. While effective, the sensitivity of GC-MS methods for estriol may not always be sufficient without derivatization. austinpublishinggroup.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of estriol and its derivatives in various matrices, including pharmaceutical preparations and biological fluids. austinpublishinggroup.comnih.gov HPLC methods offer the advantage of analyzing compounds without the need for derivatization, although derivatization can be used to enhance sensitivity. nih.govnih.gov

Method development for HPLC analysis of estriol often involves optimizing the mobile phase composition to achieve good separation and peak shape. For instance, a mobile phase of water containing 0.1% trifluoroacetic acid (TFA) and methanol (B129727) (40:60, v/v) has been shown to provide a short retention time for estriol. austinpublishinggroup.com The use of reversed-phase columns, such as a C18 column, is common. researchgate.netambi-agua.net

Validation of HPLC methods is crucial to ensure their accuracy, precision, linearity, and robustness. researchgate.net A validated RP-HPLC method for the simultaneous determination of several female hormones, including estriol, demonstrated good linearity, accuracy, and precision, making it suitable for routine analysis. researchgate.net The detection limits for estriol in HPLC methods can vary, with one study reporting a limit of 2.32 µg/L. ambi-agua.net

Table 1: HPLC Method Parameters for Estriol Analysis

Parameter Condition Reference
Column RP-C18 Phenomenex® Gemini (150 x 4.6 mm, 5µm) researchgate.net
Mobile Phase Phosphate buffer (pH 6.4) and acetonitrile researchgate.net
Detector Photodiode Array (PDA) at 225 nm researchgate.net
Linearity Range 10-400 ng/mL austinpublishinggroup.com

| Precision (RSD) | Intra-day: ≤ 4.72%, Inter-day: ≤ 6.25% | austinpublishinggroup.com |

This table provides an example of typical HPLC method parameters for the analysis of estriol. Specific conditions can vary depending on the exact requirements of the analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) have become the gold standard for the quantitative analysis of steroids due to their exceptional sensitivity and specificity. nih.govnih.gov These methods allow for the simultaneous determination of multiple estrogen metabolites, including this compound, in a single run. nih.govnih.gov

LC-MS/MS methods often employ a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.govlcms.cz The use of electrospray ionization (ESI) is common, and for estrogens, negative ion mode is often utilized. nih.gov

A sensitive and robust LC-MS/MS method for the determination of five estrogen sulfates, including estriol 3-sulfate, in human urine has been developed. nih.gov This method achieved a lower limit of quantitation (LOQ) of 0.2 ng/mL from a 100-µL urine sample. nih.gov The assay was validated with a linear concentration range of 0.2-200 ng/mL and demonstrated excellent accuracy and precision. nih.gov

Table 2: LC-MS/MS Method Validation for Estriol 3-Sulfate in Human Urine

Parameter Result Reference
Lower Limit of Quantitation (LOQ) 0.2 ng/mL nih.gov
Linear Concentration Range 0.2-200 ng/mL nih.gov
Inter-assay Accuracy ≤ 8.6% nih.gov
Intra-assay Precision ≤ 12% nih.gov
Inter-assay Precision ≤ 12% nih.gov

| Recovery | 91% | nih.gov |

This table summarizes the validation parameters of a high-throughput LC-MS/MS method for the analysis of estrogen sulfates, including estriol 3-sulfate.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Optimized Sample Preparation and Derivatization Strategies for Enhanced Sensitivity

Effective sample preparation is critical for achieving high sensitivity and accuracy in the analysis of this compound, especially in complex biological matrices. The goal is to remove interfering substances and concentrate the analyte of interest.

Solid-phase extraction (SPE) is a widely used technique for the clean-up and enrichment of estrogens from biological samples. nih.govnih.gov C18 cartridges are commonly used for this purpose. nih.govnih.gov An automated high-throughput SPE method using a 96-well C18 extraction disk plate has been developed, allowing for the preparation of 96 samples in just 25 minutes. nih.gov

Derivatization can significantly enhance the sensitivity of both GC-MS and LC-MS methods. For GC-MS, silylation using reagents like MSTFA is a common strategy. austinpublishinggroup.com For LC-MS, dansylation, the reaction with dansyl chloride, can improve the ionization efficiency of estrogens and thus the sensitivity of the assay. nih.gov

Application of Isotope-Labeled Standards in Quantitative Analysis

The use of stable isotope-labeled internal standards is a key strategy for improving the accuracy and precision of quantitative analysis by mass spectrometry. nih.govresearchgate.net These standards, such as deuterated or ¹³C-labeled versions of the analyte, are chemically identical to the compound being measured but have a different mass.

By adding a known amount of the isotope-labeled standard to the sample at the beginning of the preparation process, any losses during extraction, derivatization, or analysis can be corrected for. This technique, known as isotope dilution mass spectrometry, is particularly valuable for complex biological samples where matrix effects can be significant. researchgate.net For the analysis of estrogen sulfates, stable isotopic labeled internal standards have been successfully employed for internal standard calibration. nih.gov

Bioassays for Receptor Binding and Functional Activity Assessment in Research

While chromatographic techniques provide quantitative data on the concentration of this compound, bioassays are essential for assessing its biological activity, specifically its ability to bind to and activate estrogen receptors (ERs).

Estriol, the active metabolite of this compound, is known to be a weak agonist of both ERα and ERβ. In vitro studies have shown that the relative binding affinity of estriol for human ERα and ERβ is significantly lower than that of estradiol (B170435).

Recombinant cell bioassays have been developed to measure estrogenic activity with extremely high sensitivity. nih.gov One such assay utilizes a strain of Saccharomyces cerevisiae (yeast) that has been genetically engineered to express the human estrogen receptor and an estrogen-responsive promoter linked to a reporter gene, such as β-galactosidase. nih.gov The response of the yeast to the sample is then used to determine the estrogen bioactivity. nih.gov These assays are highly specific and can have detection limits far lower than traditional immunoassays. nih.gov Such bioassays can be used to evaluate the functional activity of estriol derived from this compound and its potential to act as an estrogen agonist or antagonist in different contexts. lp3network.com

Conceptual and Methodological Advancements in Estriol 3 Succinate Research

Development of Sophisticated In Vitro and Ex Vivo Model Systems

The limitations of traditional two-dimensional (2D) cell culture have spurred the development of more physiologically relevant model systems. Historically, research on estrogen action relied heavily on hormone receptor-positive breast cancer cell lines like MCF-7 and T47D. nih.gov However, these models often fail to recapitulate the complex in vivo environment, and primary mammary epithelial cells can lose hormone receptor expression when cultured in vitro. nih.gov

To overcome these challenges, researchers have developed advanced models that better mimic human physiology:

Ex Vivo Tissue Models: A significant advancement is the use of ex vivo cultures of fresh human tissue fragments. nih.gov One such model uses microstructures from human breast tissue that preserve the native architecture, intercellular contacts, and cellular diversity for several days. nih.gov This allows for the study of hormone action not just on target cells but also on the surrounding microenvironment, capturing paracrine signaling events. nih.gov Similar organotypic culture models have been developed for other tissues, such as rat testis and human skin, to study the direct effects of estrogens like 17β-estradiol. nih.govresearchgate.net These systems allow for the evaluation of responses to various hormonally active substances while maintaining morphological integrity. researchgate.net

Three-Dimensional (3D) Organoids: Mammary organoids grown in substances like Matrigel represent another leap forward. These structures can recapitulate the in vivo morphology of the mammary gland, developing lumens and lobular features. nih.gov Crucially, they express functional estrogen receptor α (ERα) signaling pathways, making them a valuable tool for studying how estrogens modulate mammary gland biology. nih.gov

Patient-Derived Xenografts (PDX): PDX models, where tissue from a patient's tumor is implanted into an immunodeficient mouse, are becoming vital translational tools. elgenelim.com These models are particularly important for studying estrogen receptor-positive (ER+) breast cancer, helping to understand treatment resistance and evaluate novel therapies in a system that more accurately reflects the original tumor's biology. elgenelim.com

These sophisticated models provide a more accurate platform to investigate the tissue-specific effects of compounds like Estriol (B74026) 3-Succinate, bridging the gap between simple cell culture and complex in vivo studies.

Model SystemKey FeaturesPrimary Application in Estrogen ResearchReference
2D Cell Culture (e.g., MCF-7)Simple, high-throughput, homogenous cell population.Initial screening, mechanistic studies of ER/PR signaling. nih.gov
Ex Vivo Tissue MicrostructuresPreserves tissue architecture, cellular complexity, and intercellular contacts. Hormone-responsive for several days.Studying physiologic hormone action and paracrine signaling in a near-native context. nih.gov
3D OrganoidsSelf-organizing structures that mimic in vivo organ morphology and function. Express functional ERα.Investigating estrogen's role in development, metabolic reprogramming, and carcinogenesis. nih.gov
Patient-Derived Xenografts (PDX)Implantation of patient tumor tissue into host mice, preserving original tumor biology.Translational research, studying therapy resistance, and preclinical evaluation of novel drugs for ER+ cancers. elgenelim.com

Integration of Omics Technologies (e.g., Transcriptomics, Metabolomics, Proteomics) for Holistic Analysis

The advent of high-throughput "omics" technologies has revolutionized the study of estrogen action, allowing for a comprehensive, system-wide analysis of cellular responses. researchgate.net These technologies provide an unbiased overview of the molecular changes induced by compounds like Estriol 3-Succinate. researchgate.net

Transcriptomics: This field analyzes the complete set of RNA transcripts (the transcriptome) in a cell or tissue. Using DNA microarrays and RNA-sequencing, researchers can identify a "gene expression fingerprint" that serves as a biomarker for estrogen exposure. nih.gov Studies on breast cancer cells have monitored changes in thousands of genes following stimulation with 17β-estradiol, revealing complex gene expression programs related not just to the cell cycle but also to survival and communication. bioscientifica.com For example, estrogen has been shown to regulate genes involved in vitellogenesis, cell proliferation, and signal transduction. nih.gov

Proteomics: Proteomics involves the large-scale study of proteins. Techniques like isobaric tags for relative and absolute quantification (iTRAQ) have been used to identify mitochondrial proteins that are altered by estrogen deficiency in the heart. physiology.org In breast cancer cell models, quantitative proteomics has been used to detail the protein expression changes mediated by estrogen receptors, revealing effects on cell motility, metastatic potential, and cell survival. researchgate.net

Metabolomics: This technology profiles the complete set of small-molecule metabolites. Metabolomic analysis can distinguish the cellular effects of different estrogenic compounds by identifying unique metabolite fingerprints. frontiersin.org Studies using mass spectrometry-based metabolomics have shown that estrogens reprogram cellular metabolism, altering pathways such as glycolysis, the Krebs cycle, and the metabolism of amino acids. nih.govnih.gov For instance, estrogen treatment in mammary organoids was found to alter levels of key metabolites including lactate (B86563) and succinate (B1194679). nih.gov

By integrating these omics approaches, researchers can connect changes at the gene, protein, and metabolite levels to gain a holistic understanding of the biological pathways modulated by this compound. nih.gov

Omics TechnologyKey Findings in Estrogen ResearchExample Modulated Molecules/PathwaysReference
TranscriptomicsIdentifies estrogen-responsive genes and distinct transcriptional profiles for different estrogenic compounds.Vitellogenin (VTG1), TATA binding protein (Tbp), Transferrin receptor (Tfrc). nih.govbioscientifica.com
ProteomicsReveals changes in protein expression related to estrogen receptor signaling, cell cycle, and metabolism.Succinate dehydrogenase, Heat shock proteins (Hsp60, Hsp8), Superoxide dismutase 2 (SOD2). physiology.orgresearchgate.net
MetabolomicsDefines metabolic fingerprints of estrogen exposure and demonstrates reprogramming of cellular energy metabolism.Succinate, Arginine, Leucine, Lysine, Lactate, Citrate. nih.govfrontiersin.org

Refinement of Theoretical Models Describing Estrogen Action and Receptor Specificity

Our theoretical understanding of how estrogens exert their effects has evolved from a simple hormone-receptor model to a highly nuanced framework. This evolution is critical for explaining the diverse and tissue-specific actions of different estrogens, including Estriol.

The initial breakthrough was the identification of a specific estrogen receptor (ER) by Elwood Jensen, which established that estrogens act through a receptor protein without being metabolized themselves. oup.comaacrjournals.org This led to the "two-step model," where the hormone binds to the receptor, causing a conformational change that allows the complex to activate gene transcription. aacrjournals.org

Major refinements to this model include:

Discovery of ER Subtypes: The cloning of a second estrogen receptor, ERβ, in addition to the originally discovered ERα, profoundly increased the complexity of estrogen signaling. nih.gov These subtypes are encoded by different genes, are expressed differently across various tissues, and can have opposing effects. nih.govmdpi.com For example, ERα is often associated with cell proliferation in the breast and uterus, while ERβ may counteract this hyperproliferation. nih.gov Estriol is a weak agonist of both ERα and ERβ. ncats.io

Ligand-Induced Conformational Changes: The shape the estrogen receptor adopts upon binding a ligand is crucial. Full agonists like estradiol (B170435), partial agonists/antagonists (known as SERMs), and pure antagonists each stabilize a unique receptor conformation. diva-portal.org These different shapes determine how the receptor interacts with other proteins to either activate or repress gene expression. nih.gov

The Role of Co-regulators: The tissue-specific effects of estrogens are largely determined by the cellular context, specifically the presence of co-activator and co-repressor proteins. nih.govnih.gov An ER-ligand complex may act as a transcriptional activator in one tissue where co-activators are abundant but as a repressor in another tissue that expresses a different set of co-repressors. nih.gov

Future Directions and Emerging Research Avenues

Elucidating Undiscovered Molecular Pathways Governed by Estriol (B74026) 3-Succinate

While estriol is known to interact with estrogen receptors (ERα and ERβ), the full spectrum of molecular pathways modulated by its succinate (B1194679) ester remains to be fully elucidated. drugbank.comwikipedia.org Future research should focus on identifying novel downstream targets and signaling cascades affected by Estriol 3-succinate. As a prodrug, this compound is cleaved into estriol and succinic acid in the body. wikipedia.org This dual nature suggests that its biological effects may not be solely attributable to estriol's estrogenic activity.

The succinate moiety itself is a key intermediate in the tricarboxylic acid (TCA) cycle and can act as an extracellular signaling molecule through its receptor, SUCNR1 (also known as GPR91). haematologica.orgnih.gov Therefore, it is plausible that this compound could influence cellular metabolism and signaling through pathways independent of traditional estrogen receptors. Investigations into the potential for this compound to modulate metabolic pathways, such as glycolysis and the TCA cycle, particularly in the context of cancer cell proliferation, are warranted. mdpi.com

Investigating Cross-Talk with Novel Intracellular and Intercellular Signaling Networks

The interaction of this compound with various signaling networks presents a rich area for future investigation. Estrogens are known to engage in rapid, non-genomic signaling through membrane-associated estrogen receptors (mERs) and the G protein-coupled estrogen receptor (GPER). wikipedia.orggenome.jpimrpress.com While estriol is a known antagonist of GPER at high concentrations, the specific effects of this compound on these rapid signaling pathways are not well understood. wikipedia.orgnih.gov

Furthermore, the succinate component introduces the possibility of cross-talk with succinate-responsive signaling pathways. Extracellular succinate can activate various intracellular cascades, including the PI3K, ERK1/2, JNK, and p38 MAPK pathways. mdpi.com Research should explore whether this compound can trigger these pathways and how this potential activation might synergize with or antagonize estrogenic signaling. For instance, there is evidence that succinate can be synergistically activated with estrogen, suggesting a complex interplay that could be relevant in conditions like endometriosis. nih.gov

Development of Innovative Research Methodologies for Deeper Mechanistic Insights

To unravel the complex mechanisms of this compound, advanced research methodologies will be crucial. Techniques such as transcriptomics and metabolomics can provide a comprehensive overview of the changes in gene expression and metabolite profiles induced by the compound. mdpi.comnih.gov For example, quantitative PCR arrays can analyze the expression of genes related to mitochondrial ATP synthesis, which is known to be influenced by estrogens. oncotarget.com

Exploration of Specific Preclinical Applications in Disease Models with a Focus on Underlying Mechanisms

Preclinical studies have hinted at the therapeutic potential of estriol and its derivatives in various disease models, including autoimmune diseases like multiple sclerosis (MS) and neurodegenerative conditions. nih.govrestorativemedicine.orggoogle.com In experimental autoimmune encephalomyelitis (EAE), an animal model for MS, estriol treatment has been shown to be protective. nih.govnih.gov Future research on this compound should build upon these findings, with a specific focus on elucidating the underlying mechanisms of action.

For instance, in the context of neuroprotection, studies could investigate whether this compound modulates neuroinflammatory processes, promotes neuronal survival, or influences synaptic plasticity. nih.govmdpi.com Research into its effects on mitochondrial function, a key player in neurodegenerative diseases, is also a promising avenue. Estrogens are known to regulate key enzymes involved in mitochondrial bioenergetics. carcinogenesis.comnih.gov Given that succinate is a substrate for complex II of the electron transport chain, this compound could have direct effects on mitochondrial respiration and ATP production. carcinogenesis.com

Comparative Studies with Other Estrogen Conjugates and Analogs to Delineate Structure-Activity Relationships

To fully appreciate the unique properties of this compound, comparative studies with other estrogen conjugates and analogs are essential. These studies can help to delineate the structure-activity relationships that govern the biological effects of these compounds. For example, comparing the effects of this compound with those of estradiol (B170435) valerate, another estrogen ester, could reveal differences in their pharmacokinetic profiles and downstream signaling effects. wikipedia.orgnih.gov

Furthermore, comparing this compound to unconjugated estriol and other synthetic derivatives like nylestriol can help to distinguish the contributions of the succinate moiety from the estrogenic core. hormonebalance.orgaltmedrev.com Such studies should assess a range of biological endpoints, including receptor binding affinity, transcriptional activity, and effects on cellular proliferation and metabolism. This comparative approach will be invaluable in understanding how modifications to the estriol structure influence its therapeutic potential and safety profile. jogi.co.in

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying Estriol 3-Succinate in biological samples, and how do their sensitivity and specificity compare?

  • Answer : Enzyme-Linked Immunosorbent Assay (ELISA) is widely used due to its sensitivity (e.g., 1 pg/mL detection limit) and broad dynamic range (20–4860 pg/mL). Salivary estriol protocols recommend a 175 μL sample volume, with validation for cross-reactivity against structurally similar estrogens like estradiol and estrone . For amniotic fluid or plasma, competitive immunoassays are preferred to distinguish conjugated vs. unconjugated estriol fractions, with calibration curves (e.g., linear range: 5–1215 pg/mL for high-sensitivity assays) .

Q. How should researchers select between saliva, plasma, and amniotic fluid for estriol analysis in pregnancy studies?

  • Answer : Saliva is non-invasive and reflects unbound estriol, ideal for longitudinal monitoring of fetal-placental function . Plasma assays measure total estriol (conjugated + unconjugated), critical for assessing placental insufficiency, while amniotic fluid estriol correlates with fetal excretion patterns and metabolic maturation. Cross-validation studies show amniotic fluid estriol has higher predictive value for intrauterine growth restriction (IUGR) than plasma in late gestation .

Q. What are key considerations for validating a calibration curve for this compound quantification?

  • Answer : Calibration curves should span the expected physiological range (e.g., 0–5 µM for amniotic fluid). Linear regression parameters (e.g., y=64.14xy = 64.14x, R2>0.99R^2 > 0.99) must be verified using triplicate measurements. Include quality controls at 20%, 50%, and 80% of the upper limit to assess intra- and inter-assay precision (<15% CV). Matrix effects (e.g., saliva vs. plasma) require dilutional parallelism tests .

Advanced Research Questions

Q. How can researchers resolve discrepancies between total and unconjugated estriol levels in longitudinal pregnancy studies?

  • Answer : Discrepancies often arise from fetal metabolic shifts. After 33–36 weeks, fetal conjugation capacity decreases, leading to higher unconjugated estriol in amniotic fluid. To address this, combine serial measurements of both fractions with fetal ultrasonography and maternal serum HPL assays. Statistical normalization using gestational age-specific percentiles (e.g., values below the 15th percentile indicate fetal risk) improves diagnostic accuracy .

Q. What experimental designs mitigate interference from estriol metabolites in immunoassays?

  • Answer : Pre-analytical steps like solid-phase extraction (SPE) or enzymatic hydrolysis (e.g., β-glucuronidase treatment) can isolate this compound from glucuronidated metabolites. For ELISA, use monoclonal antibodies with <1% cross-reactivity to estriol-16-glucuronide. Confirm specificity via liquid chromatography-tandem mass spectrometry (LC-MS/MS) for ambiguous samples .

Q. How do nongenomic signaling pathways influence the interpretation of estriol’s bioactivity in non-pregnant models?

  • Answer : Estriol activates membrane-associated estrogen receptors (e.g., GPER1) with potency comparable to estradiol in pituitary cells. To study this, employ kinase inhibition assays (e.g., ERK1/2 phosphorylation) alongside transcriptional reporter assays. Dose-response curves should account for rapid (minutes) vs. genomic (hours) effects, with controls for serum-binding protein interference .

Q. What statistical approaches are optimal for analyzing estriol data with high inter-individual variability?

  • Answer : Non-parametric methods (e.g., Mann-Whitney U test) are preferred due to skewed distributions. For longitudinal data, mixed-effects models adjust for repeated measures and covariates (e.g., maternal BMI). Cluster analysis can identify subpopulations (e.g., eutrophic vs. hypotrophic fetuses) when estriol levels overlap between groups .

Methodological Resources

  • Assay Protocols : Salimetrics Salivary Estriol ELISA (Catalog #5412) .
  • Calibration Data : Linear range and equations from kinetic studies (Table 15) .
  • Reference Ranges : Gestational age-specific percentiles for amniotic fluid estriol (33–36 weeks: 300–1100 pg/mL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.